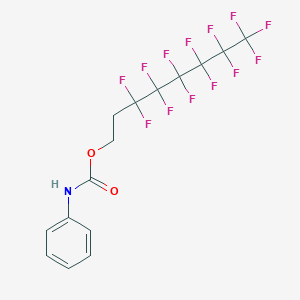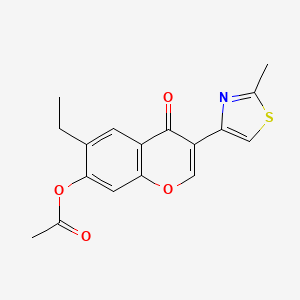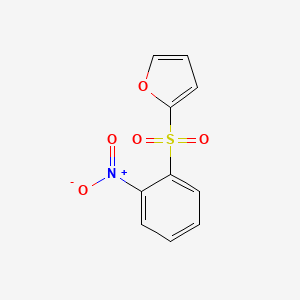![molecular formula C12H12Cl3N3O6 B11995209 N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide](/img/structure/B11995209.png)
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide is a complex organic compound with the molecular formula C12H12Cl3N3O6. It is characterized by the presence of trichloro, dinitrophenoxy, and butanamide functional groups. This compound is often used in early discovery research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide typically involves the reaction of 2,4-dinitrophenol with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage. The resulting intermediate is then reacted with butanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The trichloroethyl group can interact with nucleophilic sites in biomolecules, leading to potential biological effects. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl)butanamide: Similar in structure but with an anilino group instead of a phenoxy group.
2-phenyl-N-(2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl)acetamide: Contains a phenyl group and an acetamide moiety.
N-(2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl)butanamide: Contains additional chlorine atoms on the phenoxy group.
Uniqueness
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide is unique due to its specific combination of trichloro, dinitrophenoxy, and butanamide groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12Cl3N3O6 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide |
InChI |
InChI=1S/C12H12Cl3N3O6/c1-2-3-10(19)16-11(12(13,14)15)24-9-5-4-7(17(20)21)6-8(9)18(22)23/h4-6,11H,2-3H2,1H3,(H,16,19) |
InChI-Schlüssel |
GQVRDTOLEUVGMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995128.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11995161.png)




![1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995189.png)


![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995210.png)
![2-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11995220.png)

